1-(2-Phenoxyethyl)piperazine
Overview
Description
1-(2-Phenoxyethyl)piperazine is an organic compound belonging to the piperazine family. It is characterized by a piperazine ring substituted with a 2-phenoxyethyl group. This compound is a white, crystalline solid with a melting point of 52°C and a boiling point of 230°C. It is soluble in water, alcohol, and acetone, making it versatile for various applications.
Mechanism of Action
Target of Action
1-(2-Phenoxyethyl)piperazine is a derivative of piperazine . Piperazine is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Mode of Action
It is known that piperazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Piperazine is known to affect the GABAergic system, which plays a crucial role in the nervous system .
Result of Action
Piperazine derivatives have been found to induce apoptosis in cancer cells . Given its structural similarity to these compounds, this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . For instance, piperazine acts as a reversible inhibitor of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in the transmission of nervous signals .
Cellular Effects
Research has shown that piperazine derivatives can have significant effects on cells. For example, a study found that a novel piperazine compound had a cytotoxic effect on glioblastoma and cervix cancer cells
Molecular Mechanism
The molecular mechanism of action of 1-(2-Phenoxyethyl)piperazine is not fully known. Piperazine derivatives are known to exert their effects through various mechanisms. For example, they can act as reversible inhibitors of acetylcholinesterase, leading to disturbances in the motility of parasites .
Temporal Effects in Laboratory Settings
It is known that piperazine derivatives can induce apoptosis and suppress the proliferation of cancer cells over time .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Piperazine derivatives are known to inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .
Transport and Distribution
It is known that piperazine derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
Understanding the subcellular localization of proteins is crucial for understanding various cellular processes .
Preparation Methods
The synthesis of 1-(2-Phenoxyethyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: This multicomponent reaction involves the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the piperazine derivative.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Chemical Reactions Analysis
1-(2-Phenoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides, carboxylic acids.
Major products formed from these reactions include oxidized or reduced derivatives and substituted piperazine compounds.
Scientific Research Applications
1-(2-Phenoxyethyl)piperazine has a wide range of applications in scientific research:
Antioxidant Activity: Certain derivatives have shown significant antioxidant properties, increasing superoxide dismutase activity and total antioxidant capacity.
Anticonvulsant Activity: Some derivatives exhibit promising anticonvulsant activity, comparable to established drugs like valproate.
Alpha-Adrenoceptor Affinity: Derivatives demonstrate significant affinity for alpha-adrenoceptors, showing potential in pharmacological applications.
Anti-Arrhythmic and Hypotensive Properties: Certain derivatives display significant anti-arrhythmic and hypotensive activities.
Anticancer Activity: Heterocyclic compounds containing this moiety have shown potential anti-bone cancer activity.
Radioprotective Agents: Novel derivatives have been tested for their radioprotective effects, showing potential in protecting human cells against radiation-induced apoptosis.
Serotonin-Selective Reuptake Inhibitors (SSRIs): Derivatives have been explored as potential SSRIs, suggesting their use in treating depression and related disorders.
HIV-1 Reverse Transcriptase Inhibitors: Compounds containing this moiety have been evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase.
Comparison with Similar Compounds
1-(2-Phenoxyethyl)piperazine can be compared with other similar compounds, such as:
4-(2-Phenoxyethyl)morpholine: This compound has similar pharmacological activities but differs in its chemical structure, containing a morpholine ring instead of a piperazine ring.
1-(2-Phenoxyethyl)piperidine: This compound also exhibits similar activities but contains a piperidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific chemical structure, which allows for a wide range of modifications and applications in various fields of research.
Properties
IUPAC Name |
1-(2-phenoxyethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSLCXRMMGRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283416 | |
Record name | 1-(2-phenoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-37-2 | |
Record name | 13484-37-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-phenoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Phenoxyethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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